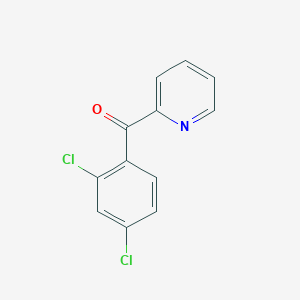

2-(2,4-Dichlorobenzoyl)pyridine

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(2,4-dichlorophenyl)-pyridin-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl2NO/c13-8-4-5-9(10(14)7-8)12(16)11-3-1-2-6-15-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAVVDDAXVUDWLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)C2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20642022 | |

| Record name | (2,4-Dichlorophenyl)(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27693-35-2 | |

| Record name | (2,4-Dichlorophenyl)(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization of Substituted Pyridine Derivatives in Organic Synthesis

Substituted pyridine (B92270) derivatives represent a cornerstone in the field of organic synthesis, prized for their versatile chemical reactivity and widespread presence in biologically active compounds. mdpi.comsigmaaldrich.com The pyridine ring, an aromatic heterocycle containing a nitrogen atom, can be functionalized in various ways, including electrophilic and nucleophilic substitution reactions, as well as cross-coupling reactions. sigmaaldrich.com This adaptability allows chemists to construct complex molecular frameworks with a high degree of control.

The nitrogen atom in the pyridine ring not only influences the ring's reactivity but also provides a site for hydrogen bonding, which is crucial for molecular recognition in biological systems. mdpi.com Consequently, the pyridine scaffold is a common feature in a vast array of pharmaceuticals, agrochemicals, and functional materials. mdpi.com The synthesis of these derivatives is a major focus of organic chemistry, with numerous methods developed to introduce a wide range of substituents onto the pyridine core. mdpi.com

Significance of the Dichlorobenzoyl Moiety in Chemical Scaffolds

The dichlorobenzoyl moiety, a benzene (B151609) ring substituted with two chlorine atoms and a benzoyl group, is another critical component that imparts specific properties to a molecule. The presence of chlorine atoms, which are strong electron-withdrawing groups, significantly influences the electronic properties of the benzene ring. This can affect the reactivity of the molecule and its potential interactions with biological targets.

Furthermore, the dichlorobenzoyl group is a known structural motif in various pharmacologically active compounds. For instance, derivatives containing this moiety have been investigated for their potential as anticancer agents. The specific substitution pattern of the chlorine atoms on the benzene ring can be crucial for biological activity, and the 2,4-dichloro substitution is a common pattern explored in medicinal chemistry.

Overview of Academic Research Trajectories for 2 2,4 Dichlorobenzoyl Pyridine

Precursor Synthesis and Reactivity in the Formation of 2,4-Dichlorobenzoyl Derivatives

The foundation for synthesizing this compound lies in the effective preparation and subsequent reaction of 2,4-dichlorobenzoyl chloride.

Preparation of 2,4-Dichlorobenzoyl Chloride

2,4-Dichlorobenzoyl chloride is a crucial intermediate, and its synthesis can be achieved through several routes. One common method involves the reaction of 2,4-dichlorobenzoic acid with a chlorinating agent like thionyl chloride or phosphorus trichloride. google.com This process typically involves heating a mixture of 2,4-dichlorobenzoic acid and thionyl chloride, followed by refluxing for several hours. The excess thionyl chloride is then removed by evaporation, and the final product is purified by distillation under reduced pressure. google.com

Another significant industrial method starts from 2,4-dichlorotoluene (B165549). This process involves the side-chain chlorination of 2,4-dichlorotoluene to yield 2,4-dichlorotrichloromethylbenzene, which is then hydrolyzed to produce 2,4-dichlorobenzoyl chloride. google.com A specific implementation of this involves the chlorination of 2,4-dichlorotoluene in the presence of a catalyst, such as azodiisobutyronitrile, followed by hydrolysis of the resulting crude 2,4-dichlorotrichlorotoluene with water. google.com The final product is then purified by vacuum rectification. google.com

A further method involves the reaction of 2,4-dichlorotrichlorotoluene with a carboxylic acid in the presence of a catalyst. google.com This reaction generates a crude acyl chloride mixture, which is then rectified to isolate the desired 2,4-dichlorobenzoyl chloride. google.com Catalysts for this process can include Lewis acids like aluminum chloride, ferric chloride, and tin(IV) chloride, or oxygen-containing inorganic acids such as phosphoric acid. google.com The reaction conditions, such as temperature and the specific carboxylic acid used (e.g., acetic acid, propionic acid), can be optimized to achieve high yields. google.com For instance, reacting 2,4-dichlorotrichlorotoluene with propionic acid in the presence of ferric chloride at 120-130 °C has been demonstrated. google.com

| Starting Material | Reagents | Catalyst | Product | Key Features |

| 2,4-Dichlorobenzoic Acid | Thionyl Chloride | - | 2,4-Dichlorobenzoyl Chloride | Involves heating and reflux, followed by distillation. google.com |

| 2,4-Dichlorotoluene | Chlorine, Water | Azodiisobutyronitrile | 2,4-Dichlorobenzoyl Chloride | Two-step process: chlorination followed by hydrolysis. google.com |

| 2,4-Dichlorotrichlorotoluene | Carboxylic Acid (e.g., Acetic, Propionic) | Lewis Acid or Inorganic Acid | 2,4-Dichlorobenzoyl Chloride | Reaction followed by rectification to purify the product. google.com |

Reactions of 2,4-Dichlorobenzoyl Chloride with Nitrogenous Bases

2,4-Dichlorobenzoyl chloride is a reactive acylating agent that readily participates in reactions with nitrogenous bases. Pyridine, a weak base, can act as a nucleophilic catalyst in acylation reactions. stackexchange.com It can attack the carbonyl group of the acyl chloride, forming a highly reactive acylpyridinium salt intermediate. This intermediate is then more susceptible to attack by other nucleophiles. stackexchange.com Additionally, pyridine serves to neutralize the hydrochloric acid that is generated during the acylation process. stackexchange.com The reaction of 2,4-dichlorobenzoyl chloride with sodium peroxide in the presence of a phase transfer catalyst like sodium lauryl sulfate (B86663) can lead to the formation of bis(2,4-dichlorobenzoyl) peroxide. chemicalbook.com

Direct Synthetic Routes to this compound

Directly synthesizing this compound presents challenges due to the electron-deficient nature of the pyridine ring, which makes it resistant to standard Friedel-Crafts acylation. However, several alternative strategies have been developed.

Acylation Reactions of Pyridines and Pyridine N-Oxides

Direct acylation of pyridine is generally difficult because acylation typically occurs at the nitrogen atom first, creating a more electron-deficient pyridinium (B92312) salt that is even less reactive towards electrophilic substitution. youtube.com However, strategies involving pyridine N-oxides have shown promise. For instance, ortho-acylated pyridines can be synthesized from pyridine N-oxides and alkynes under visible-light mediation in a metal-free manner. acs.org This reaction can be directed to either alkylation or acylation by switching between anaerobic and aerobic conditions, with the alkyne serving as the acylating agent under aerobic conditions. acs.org

Metalated Pyridine Intermediates in Acylation Processes

A more effective approach for the acylation of pyridines involves the use of metalated pyridine intermediates. youtube.com Pyridines can be deprotonated at specific positions using strong bases, creating a nucleophilic center that can then react with an acylating agent like 2,4-dichlorobenzoyl chloride. The choice of the base and reaction conditions is critical for achieving regioselectivity. znaturforsch.com

For example, the use of mixed lithium-zinc bases or lithium-cadmiate bases can facilitate the metalation of pyridines under mild conditions. znaturforsch.com Similarly, lithium amides such as lithium diisopropylamide (LDA) can be used to regioselectively deprotonate substituted pyridines at low temperatures. znaturforsch.com The resulting lithiated pyridine can then be reacted with an acyl chloride. For instance, the lithiation of 2-chloropyridine (B119429) at the 3-position followed by acylation with benzoyl chloride has been shown to give a high yield of the corresponding ketone. youtube.com The use of mixed aggregates of n-butyllithium with aminoalkoxides can also provide highly regioselective lithiations of pyridine derivatives. znaturforsch.comnih.gov

| Metalating Agent | Pyridine Substrate | Acylating Agent | Product | Key Features |

| LDA | 2-Chloropyridine | Benzoyl Chloride | 2-Chloro-3-benzoylpyridine | Regioselective lithiation at position 3. youtube.com |

| nBuLi-Li-Aminoalkoxide | 2-Chloropyridine | - | Lithiated Pyridine | Highly regioselective lithiation. znaturforsch.comnih.gov |

| TMPZntBu2Li | Pyridine | Iodolysis | 2-Iodopyridine | Metalation at position 2 under mild conditions. znaturforsch.com |

Radical Acylation Approaches to Pyridyl Ketones

Radical acylation provides another pathway to pyridyl ketones. youtube.com Acyl radicals, which are nucleophilic, can add to the electron-deficient pyridine ring, typically at the 2 or 4 positions. youtube.com These reactions often require acidic conditions to enhance the electrophilicity of the pyridine. youtube.com A subsequent oxidation step is necessary for the final aromatization of the ring. youtube.com

Photocatalytic methods have emerged as a powerful strategy for the site-selective C-H acylation of pyridine derivatives. kaist.ac.kr By using different N-substituted pyridinium salts, it is possible to direct the acylation to either the C2 or C4 position. kaist.ac.kr For example, N-alkoxypyridinium salts tend to yield C2-acylated pyridines. kaist.ac.kr The process involves the generation of acyl radicals from aldehydes, which then react with the pyridinium substrate. kaist.ac.kr

General Pyridine Ring Formation Strategies Applicable to the this compound Scaffold

The construction of the fundamental pyridine scaffold can be achieved through several well-established synthetic routes. These strategies are crucial for accessing the diverse range of substituted pyridines necessary for various applications.

The Hantzsch pyridine synthesis, first reported in 1881, is a multicomponent reaction that involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). wikipedia.orgacs.org The initial product is a 1,4-dihydropyridine (B1200194) (DHP), which can then be oxidized to the corresponding pyridine. wikipedia.orgorganic-chemistry.orgyoutube.com The driving force for this aromatization step is the formation of a stable aromatic ring. wikipedia.org

The classical Hantzsch synthesis is a straightforward and reliable method for preparing a wide array of dihydropyridine (B1217469) derivatives. acs.org However, it can be associated with drawbacks such as harsh reaction conditions, long reaction times, and sometimes low product yields. wikipedia.org To address these limitations, numerous modifications have been developed. These include the use of microwave irradiation, which can significantly shorten reaction times, and conducting the reaction in environmentally benign solvents like water. wikipedia.orgnih.gov One-pot syntheses with direct aromatization using oxidizing agents like ferric chloride, manganese dioxide, or potassium permanganate (B83412) have also been reported. wikipedia.org

A significant modification is the Knoevenagel–Fries modification, which allows for the synthesis of unsymmetrical pyridine compounds, expanding the scope of the traditional Hantzsch reaction. wikipedia.org

Table 1: Key Features of Hantzsch Dihydropyridine Synthesis and its Modifications

| Feature | Description |

|---|---|

| Reactants | Aldehyde, 2 eq. of β-keto ester, nitrogen donor (e.g., ammonia, ammonium acetate) wikipedia.orgacs.org |

| Initial Product | 1,4-Dihydropyridine (Hantzsch ester) wikipedia.orgorganic-chemistry.org |

| Final Product | Substituted Pyridine (after oxidation) organic-chemistry.orgyoutube.com |

| Modifications | Microwave-assisted synthesis, use of aqueous media, one-pot aromatization, Knoevenagel–Fries modification for unsymmetrical products wikipedia.org |

Condensation reactions involving carbonyl compounds are a cornerstone of pyridine synthesis. baranlab.org These methods typically involve the formation of carbon-carbon bonds through Michael or aldol-type reactions, followed by cyclization and dehydration to form the aromatic pyridine ring. acsgcipr.org

One of the simplest approaches is the condensation of 1,5-dicarbonyl compounds with ammonia. baranlab.org A variation of this involves the condensation of a 2,3-ene-1,5-dione with ammonia, though this offers little in terms of synthetic simplification. baranlab.org A more practical approach is the condensation of 1,5-diones followed by an oxidation step. The oxidation can be circumvented by using hydroxylamine (B1172632) instead of ammonia, which leads directly to the pyridine ring after dehydration. baranlab.org

The Kröhnke pyridine synthesis is a well-known example that utilizes the condensation of an α,β-unsaturated ketone (chalcone) with a "2-pyridacylpyridinium" salt in the presence of an ammonia source, typically ammonium acetate. mdpi.com This method is often employed in a "one-pot" fashion, where two equivalents of an acetylpyridine are reacted with an aromatic aldehyde and an ammonia source. mdpi.com

For the specific synthesis of 2-acylpyridines like this compound, Claisen condensation has been explored. This method can start from commercially available 2-pyridine carboxylic acid, which is esterified and then condensed with an acetate ester to form an intermediate that is subsequently hydrolyzed to the desired 2-acetylpyridine (B122185). google.com Condensation reactions of 2-acetylpyridine with various aldehydes have also been shown to produce a range of substituted pyridine-containing structures. rsc.orgichem.md

Table 2: Overview of Condensation Reactions for Pyridine Synthesis

| Reaction Type | Reactants | Key Features |

|---|---|---|

| 1,5-Dicarbonyl Condensation | 1,5-Dicarbonyl compound, Ammonia or Hydroxylamine | Direct cyclization; oxidation may be required with ammonia. baranlab.org |

| Kröhnke Pyridine Synthesis | α,β-Unsaturated ketone, 2-Pyridacylpyridinium salt, Ammonia source | Leads to 4'-aryl-2,2':6',2"-terpyridines and related structures. mdpi.com |

| Claisen Condensation | 2-Pyridine carboxylic acid ester, Acetate ester | A route to 2-acetylpyridine intermediates. google.com |

Cycloaddition reactions provide a powerful and atom-efficient strategy for constructing the pyridine ring. rsc.orgacsgcipr.org These reactions involve the formation of multiple bonds in a single step and can be broadly categorized into several types.

The hetero-Diels-Alder reaction, a type of [4+2] cycloaddition, is a prominent method. rsc.orgrsc.org In this approach, a 1-azadiene or a related nitrogen-containing diene reacts with a dienophile (an alkene or alkyne) to form a dihydropyridine intermediate, which can then be oxidized to the pyridine. baranlab.orgrsc.org To bypass the often thermodynamically disfavored nature of the Diels-Alder reaction with simple 1-azadienes, inverse electron demand Diels-Alder reactions are frequently employed. baranlab.orgacsgcipr.org These reactions typically use electron-poor dienes, such as 1,2,4-triazines, which react with electron-rich dienophiles. baranlab.orgacsgcipr.org

Another significant cycloaddition strategy is the transition metal-catalyzed [2+2+2] cycloaddition. nih.govacsgcipr.org This reaction involves the cyclotrimerization of two alkyne units and a nitrile to form a substituted pyridine. nih.gov This method is highly convergent and offers good control over the substitution pattern of the resulting pyridine ring. nih.gov Various transition metals, including cobalt, rhodium, and ruthenium, have been employed as catalysts for this transformation. nih.govacsgcipr.org Formal [3+3] cycloaddition reactions have also been described for the synthesis of substituted pyridines from readily available enamines and enal/ynal/enone substrates. researchgate.net

Table 3: Comparison of Cycloaddition Strategies for Pyridine Synthesis

| Cycloaddition Type | Description | Key Features |

|---|---|---|

| Hetero-Diels-Alder ([4+2]) | Reaction of a 1-azadiene with a dienophile. rsc.orgrsc.org | Can be normal or inverse electron demand; often requires a subsequent oxidation step. baranlab.orgacsgcipr.org |

| Transition Metal-Catalyzed [2+2+2] | Cyclotrimerization of two alkynes and a nitrile. nih.govacsgcipr.org | Highly atom-efficient and convergent; allows for good regiocontrol. nih.gov |

| Formal [3+3] Cycloaddition | Reaction of enamines with enals, ynals, or enones. researchgate.net | Provides access to tri- or tetrasubstituted pyridines. researchgate.net |

While often used for the functionalization of a pre-existing pyridine ring, nucleophilic aromatic substitution (SNAr) principles can also be applied in the final stages of pyridine ring construction or in the synthesis of precursors. Pyridine's electron-deficient nature makes it more susceptible to nucleophilic attack than benzene (B151609), particularly at the 2- and 4-positions. pearson.compearson.comechemi.com

The Chichibabin reaction is a classic example where pyridine reacts with sodium amide to produce 2-aminopyridine, demonstrating the inherent reactivity of the 2-position towards nucleophiles. pearson.com In the context of synthesizing substituted pyridines, SNAr reactions are frequently used to displace a leaving group, such as a halide, from the 2- or 4-position of a pyridine ring. nih.govirjms.com

For instance, 2-halopyridines can undergo SNAr with various nucleophiles to introduce a wide range of functional groups. nih.gov The reactivity of the leaving group often follows the order F > Cl > Br > I, which is characteristic of SNAr reactions where the initial nucleophilic addition is the rate-determining step. nih.gov However, in some cases, such as with pyridinium salts, this reactivity order can be different. nih.gov Recent advancements have shown that N-phosphonium pyridinium intermediates can facilitate SNAr reactions under mild conditions, even at ambient temperatures. nih.govthieme-connect.com

Table 4: Aspects of SNAr Reactions in Pyridine Chemistry

| Feature | Description |

|---|---|

| Reactive Positions | C-2 and C-4 are most susceptible to nucleophilic attack. echemi.com |

| Leaving Groups | Halides (F, Cl, Br, I) are common leaving groups. nih.govnih.gov |

| Activating Groups | Electron-withdrawing groups on the pyridine ring can enhance reactivity. |

| Recent Advances | Use of N-phosphonium pyridinium intermediates for mild reaction conditions. nih.govthieme-connect.com |

Catalysis in the Synthesis of this compound and Analogues

Catalysis plays a pivotal role in the modern synthesis of substituted pyridines, offering pathways that are more efficient, selective, and environmentally benign. Both transition metal catalysis and organocatalysis are employed in various strategies for pyridine ring formation and functionalization.

Transition metal catalysts are instrumental in several key C-C bond-forming reactions. pitt.eduscience.gov As mentioned previously, [2+2+2] cycloadditions of alkynes and nitriles are often catalyzed by transition metals like cobalt, rhodium, and nickel. nih.govacsgcipr.orgillinois.edu Palladium catalysts are widely used for cross-coupling reactions, such as Suzuki and Stille couplings, to introduce aryl or other substituents onto a pre-formed pyridine ring. For instance, palladium-catalyzed C-4 selective coupling of 2,4-dichloropyridines has been demonstrated. nih.gov Copper catalysts have been used in synergistic catalysis with secondary amines for the [3+3] type condensation of O-acetyl ketoximes and α,β-unsaturated aldehydes. organic-chemistry.org

Organocatalysis has also emerged as a powerful tool in pyridine synthesis. For example, an organocatalyzed formal [3+3] cycloaddition reaction has been developed for the practical synthesis of substituted pyridines from enamines and enal/ynal/enone substrates. researchgate.net

Table 5: Catalytic Approaches in Pyridine Synthesis

| Catalyst Type | Application | Example Reactions |

|---|---|---|

| Transition Metals (Pd, Rh, Co, Ni, Cu) | Cross-coupling, Cycloaddition, Condensation | Suzuki coupling, [2+2+2] cycloaddition, [3+3] condensation nih.govacsgcipr.orgnih.govorganic-chemistry.org |

| Organocatalysts | Cycloaddition | Formal [3+3] cycloaddition of enamines and enals/ynals/enones researchgate.net |

General Reaction Analysis of this compound

This compound possesses several reactive sites susceptible to chemical modification. The pyridine ring, being electron-deficient due to the electronegativity of the nitrogen atom, is generally resistant to electrophilic attack but is activated towards nucleophilic substitution, particularly at the positions ortho and para to the nitrogen (C2 and C4). The dichlorophenyl ring, substituted with two electron-withdrawing chlorine atoms, is also deactivated towards electrophilic substitution. The carbonyl group bridging the two aromatic systems introduces further complexity, influencing the reactivity of both rings and serving as a potential site for nucleophilic addition reactions.

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNA) is a key reaction pathway for pyridine and its derivatives. stackexchange.comquora.com In the case of this compound, the chlorine atoms on the pyridine ring, if present, would be the primary sites for nucleophilic attack. The electron-withdrawing nature of the nitrogen atom in the pyridine ring facilitates nucleophilic attack at the C2 and C4 positions by stabilizing the negatively charged Meisenheimer intermediate. stackexchange.comquora.com

The presence of the 2,4-dichlorobenzoyl substituent at the C2 position of the pyridine ring significantly influences the regioselectivity of nucleophilic substitution. This bulky and electron-withdrawing group can sterically hinder attack at the C2 position and electronically deactivate it further for certain nucleophiles. Consequently, if a suitable leaving group were present at the C4 or C6 positions of the pyridine ring, nucleophilic attack would likely be favored at these positions.

For instance, in related 2,4-dichloropyrimidine (B19661) systems, which share electronic similarities with a dichlorinated pyridine ring, nucleophilic substitution often shows selectivity for the C4 position. However, the regioselectivity can be influenced by the nature of the nucleophile and the presence of other substituents. nih.gov Tertiary amine nucleophiles, for example, have shown excellent C2 selectivity in the amination of 5-substituted-2,4-dichloropyrimidines. nih.gov

| Reactant | Nucleophile | Typical Position of Attack | Influencing Factors |

| Pyridine Derivatives | Various Nucleophiles | C2, C4 | Electronic effects of substituents, Steric hindrance |

| 2,4-Dichloropyrimidines | Amines, Thiols | C4 (typically), C2 (with certain nucleophiles) | Nature of the nucleophile, Other ring substituents |

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally challenging due to the deactivating effect of the electronegative nitrogen atom. quimicaorganica.orgrsc.org The nitrogen atom and the electron-withdrawing 2,4-dichlorobenzoyl group both reduce the electron density of the pyridine ring, making it significantly less nucleophilic and thus less reactive towards electrophiles.

When electrophilic substitution does occur on a pyridine ring, it typically directs the incoming electrophile to the C3 and C5 positions, as the intermediates formed by attack at these positions are more stable than those from attack at C2, C4, or C6. quimicaorganica.org In the case of this compound, any electrophilic attack on the pyridine ring would be expected to occur at the C3 or C5 position, though under harsh reaction conditions.

The dichlorophenyl ring is also deactivated towards electrophilic substitution due to the presence of two chlorine atoms. Therefore, forcing electrophilic substitution on this ring would also require vigorous conditions and would likely lead to a mixture of products, with substitution occurring at the positions ortho and para to the existing chlorine atoms that are not already substituted.

Studies on the nitration of pyridine derivatives have shown that the reaction is often difficult and may require the use of pyridine N-oxide to enhance the ring's reactivity. rsc.org The nitration of pyridine itself, for instance, requires severe conditions and gives low yields of 3-nitropyridine. youtube.com

| Aromatic Ring | Reactivity towards EAS | Directing Effect of Existing Substituents |

| Pyridine | Deactivated | Meta-directing (to C3 and C5) |

| 2,4-Dichlorophenyl | Deactivated | Ortho, para-directing (to available positions) |

Oxidation Reactions

The oxidation of this compound can potentially occur at several sites. The carbonyl group itself is a ketone and is generally resistant to oxidation under mild conditions. However, strong oxidizing agents can cleave the molecule at this point.

The pyridine ring is relatively resistant to oxidation. However, under forcing conditions with strong oxidizing agents like potassium permanganate (KMnO₄), the ring can be degraded. libretexts.orggoogle.comresearchgate.net More commonly, oxidation of alkyl-substituted pyridines leads to the formation of the corresponding pyridinecarboxylic acids. google.com In the absence of an alkyl side chain, as in this compound, the pyridine ring itself is the likely target of strong oxidation, leading to ring-opened products.

The dichlorophenyl ring is also generally stable to oxidation, although under very harsh conditions it can be degraded.

It is important to note that the oxidation of ketones containing a pyridyl group can be complex. For instance, α-phenyl-α-4-(2,6-lutidyl)acetonitrile readily oxidizes in air or with alkaline hydrogen peroxide to form 4-benzoyl-2,6-lutidine. libretexts.org This suggests that the methylene (B1212753) bridge in a reduced form of this compound could be susceptible to oxidation.

| Oxidizing Agent | Potential Reaction Site | Expected Product(s) |

| Mild Oxidants | - | No reaction expected at the ketone or aromatic rings. |

| Strong Oxidants (e.g., KMnO₄) | Pyridine ring, Carbonyl group | Ring-opened products, Cleavage products |

Role as a Chemical Intermediate in Complex Molecule Synthesis

Due to its array of functional groups and reactive sites, this compound and its derivatives are valuable intermediates in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of the pyridine and dichlorophenyl rings, along with the ketone linker, provides a scaffold that can be elaborated through various chemical transformations.

For instance, the chlorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution or cross-coupling reactions, allowing for the introduction of diverse functionalities. The carbonyl group can be reduced to an alcohol, which can then be further functionalized, or it can be a site for the formation of imines or other derivatives.

While specific examples of the direct use of this compound in multi-step syntheses are not extensively detailed in readily available literature, the general utility of benzoylpyridines and dichlorophenyl-containing compounds as building blocks is well-established. nih.govnih.govsciencemadness.org For example, pyrimidine (B1678525) and pyridine compounds are key components in the synthesis of EGFR inhibitors for cancer therapy. youtube.com The structural motifs present in this compound make it a plausible precursor for the synthesis of biologically active compounds.

Synthesis and Characterization of Structural Derivatives and Analogues

Derivatives Containing the 2,4-Dichlorobenzoyl Moiety Linked to Heterocycles

Synthesis of Benzoxazine Derivatives from 2,4-Dichlorobenzoyl Chloride

The synthesis of 2-aryl-4H-3,1-benzoxazine-4-one derivatives can be achieved through the condensation of anthranilic acid with an appropriate acyl chloride in pyridine (B92270). d-nb.info A general procedure involves the dropwise addition of a benzoyl chloride derivative to a stirred solution of anthranilic acid in pyridine. d-nb.info The reaction mixture is stirred and then allowed to stand at room temperature. d-nb.info Pouring the mixture into cold water precipitates the product, which is then filtered, washed, and recrystallized from ethanol (B145695). d-nb.info

While specific examples in the literature detail the use of benzoyl chloride and p-nitrobenzoyl chloride, the procurement of 2,4-dichlorobenzaldehyde (B42875) for subsequent reaction steps in the same research suggests the applicability of this method for synthesizing the corresponding 2-(2,4-dichlorophenyl)-4H-3,1-benzoxazin-4-one from 2,4-dichlorobenzoyl chloride. d-nb.info Benzoxazine derivatives are of significant interest due to their potential as thermostable polymers and as physiologically active compounds with a broad spectrum of biological activities. d-nb.info The synthesis of benzoxazines can also be achieved through methods like the Mannich-like condensation of phenolic compounds, formaldehyde, and primary amines. mdpi.com Another approach involves a one-pot tandem reaction for creating 1,4-benzoxazine derivatives from α-aminocarbonyls in ethanol, avoiding the need for transition-metal catalysts. rsc.org

Synthesis of Thiazolidinedione Derivatives with Dichlorobenzoyl Groups

A variety of 1,3-thiazolidine-2,4-dione (TZD) derivatives have been synthesized, demonstrating a range of biological activities. mdpi.comscispace.com A common synthetic route to produce N-acyl TZD derivatives involves a multi-step process. d-nb.infomdpi.com First, a Knoevenagel condensation is performed between 1,3-thiazolidine-2,4-dione and various aromatic aldehydes. mdpi.com The resulting 5-benzylidene-thiazolidine-2,4-dione intermediates are then acylated. scispace.com

Specifically, for the synthesis of 5-substituted benzylidene-3-(3,4-dichlorobenzoyl)-thiazolidine-2,4-diones, the intermediate is treated with 3,4-dichlorobenzoyl chloride. scispace.com The reaction can be carried out in pyridine, where the benzoyl chloride is added dropwise to a mixture of the benzylidene intermediate and pyridine. d-nb.info The mixture is stirred at room temperature and then heated to 70°C for several hours. d-nb.info After cooling, water is added, and the mixture is neutralized with aqueous hydrochloric acid to yield the final product. d-nb.info The structures of these synthesized compounds are typically confirmed using elemental analysis, IR, and NMR spectroscopy. mdpi.com This methodology is analogous for the use of 2,4-dichlorobenzoyl chloride to produce the corresponding 2,4-dichlorobenzoyl derivatives.

Table 1: Synthesis of 5-benzylidene-3-(3,4-dichlorobenzoyl)-thiazolidine-2,4-diones

| Compound | Starting Aldehyde | Reaction Conditions | Characterization Methods | Reference |

|---|

Synthesis of Triazole Derivatives Containing 2,4-Dichlorobenzyl or Dichlorobenzoyl Moieties

The 1,2,4-triazole (B32235) nucleus is a key scaffold in medicinal chemistry, and various methods exist for its synthesis and derivatization. scispace.comchemrxiv.org One common synthetic pathway is the Pellizzari Reaction, which involves heating a mixture of an amide and an acyl hydrazide. scispace.com Another approach, the Einhorn–Brunner reaction, utilizes the condensation of hydrazines with diacylamines. scispace.com

The incorporation of a dichlorobenzoyl or dichlorobenzyl moiety can be achieved through several strategies. One method involves the reaction of a phenacyl chloride derivative with 1,2,4-triazole. nih.gov For instance, phenacyl chlorides prepared via Friedel-Crafts acylation of substituted benzenes can be reacted with 1,2,4-triazole in the presence of a base like sodium bicarbonate to yield 1-substituted-1H-1,2,4-triazole intermediates. nih.gov This suggests that a 2-chloro-1-(2,4-dichlorophenyl)ethan-1-one precursor could be used to synthesize a triazole derivative containing the 2,4-dichlorobenzoyl group.

Another strategy involves the N-acylation of a pre-formed triazole or a precursor. For example, an N-acyl derivative can be prepared by the addition of an acyl chloride, such as acetyl chloride, to the azomethine group of a Schiff base in a dry solvent like benzene (B151609). chemmethod.com This method could be adapted using 2,4-dichlorobenzoyl chloride to introduce the desired moiety. Furthermore, research on dibenzo[b,d]furan-1H-1,2,4-triazole derivatives has shown that substitution at the 4-position of the triazole ring with a benzyl (B1604629) group is crucial for certain biological activities, indicating the relevance of synthesizing N-benzyl triazole derivatives, which could include the 2,4-dichlorobenzyl group. nih.gov

Phosphoramidate (B1195095) Derivatives of N-2,4-Dichlorobenzoyl

New phosphoric triamides have been synthesized starting from N-2,4-dichlorobenzoyl phosphoramidic dichloride. isres.org This precursor is reacted with various cyclic aliphatic amines in dry acetonitrile (B52724) at -5°C. isres.org The amine is added dropwise, and the mixture is stirred for several hours. isres.org After the reaction, the solvent is evaporated, and the residue is washed with water and acetonitrile, followed by recrystallization to obtain the final phosphoramidate product. isres.org

The synthesized compounds were characterized by IR, ¹H NMR, ¹³C NMR, and ³¹P NMR spectroscopy, as well as elemental analysis. isres.org X-ray crystallography was used to determine the solid-state structures of several derivatives, revealing that they form centrosymmetric dimers through strong intermolecular P=O···H–N hydrogen bonds. isres.org The ¹H NMR spectra of some of these molecules showed interesting features, such as long-range ⁶J(P,H) and ⁴J(H,H) coupling constants. isres.org

Table 2: Spectroscopic Data for N-2,4-Dichlorobenzoyl Phosphoric Triamide Derivatives

| Compound | Amine Reactant | Yield (%) | Melting Point (°C) | ³¹P NMR (δ, ppm) | Reference |

|---|---|---|---|---|---|

| 5 | tert-butylamine | 95 | 175.3 | -6.10 | isres.org |

| 8 | (R)-(+)-α-methylbenzylamine | 93 | 196.4 | -2.12 | isres.org |

| 10 | isobutylamine (B53898) | 94 | 129.2 | -3.51 | isres.org |

Pyridinium (B92312) Derivatives with Dichlorobenzyl Substituents

Pyridinium salts containing dichlorobenzyl groups can be synthesized by the quaternization of pyridine derivatives with an appropriate dichlorobenzyl halide. mdpi.com A general procedure involves refluxing a mixture of the pyridine compound and the corresponding alkyl halide (e.g., 2,4-dichlorobenzyl chloride) in ethanol for several hours. mdpi.com Upon cooling the reaction mixture, the resulting precipitate is filtered, washed with cool ethanol, and recrystallized to yield the pure pyridinium salt. mdpi.comresearchgate.net

For example, the synthesis of 1-(2,6-dichlorobenzyl)-substituted pyridinium chlorides has been reported, providing a direct template for the synthesis of their 2,4-dichloro-isomers. mdpi.comresearchgate.net The starting pyridine hydrazone derivatives are first prepared by condensing 4-hydrazinopyridine (B1297392) with various substituted aromatic aldehydes. mdpi.com In the final step, these intermediates are N-alkylated with the dichlorobenzyl chloride. mdpi.com The structures of the final products are confirmed by IR, ¹H-NMR, and mass spectrometry. mdpi.comresearchgate.net The ¹H-NMR spectra characteristically show the downfield shift of the pyridine ring protons upon quaternization of the nitrogen atom. mdpi.com

Table 3: Characterization of a Dichlorobenzyl Pyridinium Salt Derivative

| Compound | Yield (%) | Melting Point (°C) | Key Spectroscopic Data | Reference |

|---|

Pyrimidine (B1678525) Amide Derivatives Incorporating 2,4-Dichlorobenzyl Groups

Pyrido[2,3-d]pyrimidine (B1209978) derivatives featuring a 2,4-dichlorobenzoyl group have been synthesized. chemmethod.com The synthesis involves the acylation of a 7-amino-N-cyclohexyl-5-(4-chlorophenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-6-carboxamide precursor. chemmethod.com

In a typical procedure, the acid chloride, in this case, 2,4-dichlorobenzoyl chloride, is added gradually to a cold solution of the pyrido[2,3-d]pyrimidine precursor in pyridine. chemmethod.com The reaction mixture is stirred at room temperature for a couple of hours. chemmethod.com The product is then precipitated by diluting the mixture with water, filtered off, and recrystallized to give the final acylated pyrimidine derivative. chemmethod.com The structure of the resulting compound was confirmed by analytical and spectral data, including IR, ¹H NMR, and mass spectrometry. chemmethod.com The ¹H NMR spectrum showed characteristic signals for the cyclohexyl, chlorophenyl, and the newly introduced dichlorobenzoyl moieties. chemmethod.com

Imidazopyridine and Pyrido[1,2-a]pyrimidine (B8458354) Derivatives with Dichlorobenzoyl Substituents

The incorporation of the 2,4-dichlorobenzoyl moiety into imidazopyridine and pyrido[1,2-a]pyrimidine scaffolds is of significant interest for developing new compounds with potential biological activities. While direct synthesis of 2-(2,4-dichlorobenzoyl)imidazo[1,2-a]pyridine or the analogous pyrido[1,2-a]pyrimidine is not extensively detailed in the reviewed literature, the synthesis of structurally related compounds provides a strong basis for their preparation.

For instance, a general and efficient method for the synthesis of C3-carbonylated imidazo[1,2-a]pyridines has been developed through a (3+2) cycloaddition reaction of propargyl alcohols and 2-aminopyridines. nih.gov This protocol demonstrates broad substrate scope and high functional group tolerance, suggesting its applicability for the synthesis of various C3-carbonylated imidazopyridines. nih.gov A plausible synthetic route to 3-(2,4-dichlorobenzoyl)imidazo[1,2-a]pyridine could involve a Friedel-Crafts acylation at the C3 position of the imidazo[1,2-a]pyridine (B132010) core, which is known to be susceptible to electrophilic substitution.

While a direct synthetic route for a pyrido[1,2-a]pyrimidine with a dichlorobenzoyl substituent was not found, a method for the synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives has been reported. lookchem.com This procedure involves the acylation of an o-aminonicotinonitrile derivative with 2,4-dichlorobenzoyl chloride, followed by an intramolecular heterocyclization to yield the desired pyrido[2,3-d]pyrimidine. lookchem.com This highlights a viable strategy for incorporating the 2,4-dichlorobenzoyl group into related pyridopyrimidine systems.

The synthesis of one such derivative, 5-(4-chlorophenyl)-2-(2,4-dichlorobenzoyl)-8-cyclohexyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile, was achieved by reacting the corresponding N-cyclohexyl pyridone with 2,4-dichlorobenzoyl chloride in pyridine at room temperature. lookchem.com

Table 1: Synthesis of a Dichlorobenzoyl-Substituted Pyrido[2,3-d]pyrimidine Derivative This interactive table summarizes the key reactants and conditions for the synthesis of a dichlorobenzoyl-substituted pyrido[2,3-d]pyrimidine derivative.

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product |

|---|

Synthetic Approaches for Analogues through Scaffold Hopping

Scaffold hopping is a powerful strategy in drug discovery that involves the replacement of a central core structure of a molecule with a different, often isosteric or bioisosteric, scaffold to identify novel compounds with improved properties. nih.govigminresearch.jpunm.edu This approach aims to retain the key pharmacophoric features of the original molecule while exploring new chemical space. nih.gov For 2-(2,4-Dichlorobenzoyl)pyridine, scaffold hopping can be envisioned by modifying both the pyridine ring and the dichlorophenyl moiety.

Bioisosteric replacement is a key tactic within scaffold hopping, where one group of atoms is exchanged for another with similar physical or chemical properties, potentially leading to enhanced activity, better selectivity, or improved pharmacokinetic profiles. nih.govlookchem.com For the pyridine ring in this compound, several bioisosteric replacements can be considered. For example, the pyridine ring can be replaced by other five- or six-membered heterocycles, or even a benzonitrile (B105546) group, which can mimic the hydrogen-bonding capabilities of the pyridine nitrogen. nih.gov

A conceptual scaffold hopping approach for this compound could involve the following modifications:

Replacement of the Pyridine Ring: The pyridine core could be replaced with other heterocyclic systems known to be bioisosteres, such as pyrimidine, pyrazine, or thiophene. This can lead to significant changes in the molecule's electronic distribution and potential interactions with biological targets.

Modification of the Dichlorophenyl Ring: The 2,4-dichlorophenyl group can be substituted with other halogenated or non-halogenated aromatic or heteroaromatic rings to explore different binding interactions.

Alteration of the Ketone Linker: The carbonyl group can be replaced with other linking functionalities, such as an oxime, a methylene (B1212753) bridge, or a sulfonamide group, to modify the molecule's geometry and polarity.

Table 2: Conceptual Scaffold Hopping Analogues of this compound This interactive table presents potential structural analogues of this compound that could be generated through scaffold hopping.

| Original Scaffold Moiety | Proposed Replacement Scaffold | Rationale |

|---|---|---|

| Pyridine | Pyrimidine | Introduction of a second nitrogen atom can alter hydrogen bonding capabilities and metabolic stability. |

| Pyridine | Thiophene | A five-membered aromatic ring can change the overall geometry and electronic properties. |

| 2,4-Dichlorophenyl | 4-Trifluoromethylphenyl | The trifluoromethyl group is a common bioisostere for a chlorine atom, offering similar steric bulk but different electronic properties. |

The design and synthesis of such analogues, guided by the principles of scaffold hopping and bioisosterism, represent a rational approach to the discovery of new chemical entities with potentially improved pharmacological profiles.

Spectroscopic and Crystallographic Elucidation of 2 2,4 Dichlorobenzoyl Pyridine and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the connectivity and chemical environment of atoms.

Proton NMR (¹H NMR) Characterization

Proton NMR spectroscopy provides information on the hydrogen atoms within a molecule. For 2-(2,4-Dichlorobenzoyl)pyridine, the aromatic protons on both the pyridine (B92270) and the dichlorophenyl rings exhibit characteristic chemical shifts and coupling patterns.

The protons of the pyridine ring typically appear in the downfield region of the spectrum due to the electron-withdrawing effect of the nitrogen atom. The proton at position 6 of the pyridine ring is expected to be the most deshielded. The protons on the dichlorophenyl ring are also observed in the aromatic region, with their specific shifts influenced by the positions of the two chlorine atoms. For instance, in a related compound, 2,4-dichlorophenol, the proton chemical shifts are observed at δ 7.317, 7.136, and 6.954 ppm. chemicalbook.com

Table 1: Representative ¹H NMR Data for Pyridine Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

|---|---|---|

| Pyridine | CDCl₃ | 8.524 (d), 7.155 (d), 7.542 (t) |

| 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one | - | Signals observed at various ppm values with corresponding intensities and coupling constants. chemicalbook.com |

| 2-amino-4-(4-nitrophenyl)-6-(phenylthio)pyridine-3,5-dicarbonitrile | DMSO-d6 | 8.39 (d, J = 8.25 Hz, 2H), 7.83–7.90 (m, 5H), 7.48-7.57 (m, 4H) rsc.org |

| 2-amino-4-phenyl-6-(phenylthio)pyridine-3,5-dicarbonitrile | CDCl₃ | 7.22- 7.54 (m, 10H), 5.48 (s, 2H) rsc.org |

This table is interactive. Click on the headers to sort the data.

Carbon-13 NMR (¹³C NMR) Analysis

Carbon-13 NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. In pyridine, the carbon atoms have distinct chemical shifts: C2 at approximately 150 ppm, C3 at 124 ppm, and C4 at 136 ppm. testbook.com The electron-withdrawing nitrogen atom causes a significant downfield shift for the C2 and C6 carbons.

For this compound, the carbonyl carbon signal is a key diagnostic peak, typically appearing significantly downfield. The carbons in the dichlorophenyl ring also show characteristic shifts determined by the substitution pattern of the chlorine atoms. In a similar structure, 2-amino-4-(2,6-dichlorophenyl)-6-(phenylthio)pyridine-3,5-dicarbonitrile, the carbon signals are well-resolved. rsc.org

Table 2: ¹³C NMR Chemical Shift Data for Pyridine and its Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) |

|---|---|---|

| Pyridine | CDCl₃ | C2: 150, C3: 124, C4: 136 testbook.com |

| 2-amino-4-(4-nitrophenyl)-6-(phenylthio)pyridine-3,5-dicarbonitrile | DMSO-d6 | 87.4, 93.5, 115.0, 115.4, 124.3, 127.3, 129.9, 130.2, 131.7, 135.2, 140.6, 157.1, 159.9, 166.6 rsc.org |

| 2-amino-4-phenyl-6-(phenylthio)pyridine-3,5-dicarbonitrile | CDCl₃ | 87.4, 114.7, 115.2, 127.1, 128.4, 129.0, 129.3, 129.9, 130.9, 133.1, 135.7, 158.3, 159.2, 169.0 rsc.org |

This table is interactive. Click on the headers to sort the data.

Phosphorus NMR (³¹P NMR) Studies for Phosphoramidate (B1195095) Analogues

For phosphoramidate analogues of this compound, ³¹P NMR spectroscopy is an indispensable tool for characterizing the phosphorus center. magritek.com The chemical shift of the phosphorus atom is highly sensitive to its electronic environment. nih.gov

In a series of N-(2,4-dichlorobenzoyl) phosphoric triamides, the ³¹P NMR chemical shifts were found to be influenced by the nature of the substituents on the nitrogen atoms. scispace.com For example, replacement of a benzyl (B1604629) group with an N-methyl-N-phenylamino group resulted in a significant deshielding of the phosphorus atom. scispace.com The ³¹P NMR signals for phosphoramidites typically resonate in the region between 140 ppm and 155 ppm. magritek.com

Vibrational Spectroscopy

Vibrational spectroscopy probes the vibrational modes of molecules, providing a fingerprint that is unique to the compound's structure.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. In the IR spectrum of this compound, several key absorption bands are expected. The most prominent of these is the carbonyl (C=O) stretching vibration, which typically appears in the region of 1650-1700 cm⁻¹. The exact position of this band can be influenced by the electronic effects of the dichlorophenyl and pyridyl rings.

Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹. pw.edu.pl The C=C and C=N stretching vibrations of the pyridine ring give rise to a series of bands in the 1400-1600 cm⁻¹ region. pw.edu.plresearchgate.net The C-Cl stretching vibrations of the dichlorophenyl ring are expected to appear in the fingerprint region, typically below 1100 cm⁻¹. For instance, in the IR spectrum of 2-amino-4-phenyl-6-(phenylthio)pyridine-3,5-dicarbonitrile, characteristic peaks were observed at 3554, 3478, 3062, 2970, 2217, 1651, 1625, 1441, 1263, 1037, and 757 cm⁻¹. rsc.org

Table 3: Key IR Absorption Frequencies for Pyridine and Related Compounds

| Compound/Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Reference |

|---|---|---|---|

| Pyridine | Aromatic C-H stretch | 3150-3000 | pw.edu.pl |

| Pyridine | C=C, C=N stretch | 1650-1400 | pw.edu.pl |

| 2-(2,4-dinitrobenzyl)pyridine | NO₂ stretch | 1522, 1339 | reddit.com |

| 2-amino-4-phenyl-6-(phenylthio)pyridine-3,5-dicarbonitrile | N-H stretch | 3554, 3478 | rsc.org |

| 2-amino-4-phenyl-6-(phenylthio)pyridine-3,5-dicarbonitrile | C≡N stretch | 2217 | rsc.org |

| 2-amino-4-phenyl-6-(phenylthio)pyridine-3,5-dicarbonitrile | C=C, C=N stretch | 1651, 1625, 1441 | rsc.org |

This table is interactive. Click on the headers to sort the data.

Raman Spectroscopy

Raman spectroscopy provides valuable insights into the vibrational modes of a molecule, offering a fingerprint for its structural identification. While specific Raman spectra for this compound are not extensively detailed in the reviewed literature, analysis of its analogues, such as 2-benzoylpyridine (B47108) and substituted benzyl-pyridines, allows for the prediction of its characteristic spectral features. ias.ac.innih.gov

The Raman spectrum of this compound is expected to be dominated by several key vibrational modes. These include the stretching vibration of the carbonyl (C=O) group, in-plane and out-of-plane bending of the C-H bonds in the aromatic rings, and the ring stretching modes of both the pyridine and dichlorophenyl moieties. The presence of chlorine atoms introduces C-Cl stretching and bending vibrations, which are also characteristic.

In a study of 2-(2,4-dinitrobenzyl)-pyridine, another substituted pyridine derivative, polarized and depolarized Raman bands were assigned with the aid of density functional theory calculations. nih.gov This approach helped to differentiate the symmetric stretching vibrations of the two nitro groups, a methodology that would be equally useful in assigning the vibrations of the two chlorine atoms in this compound. nih.gov Similarly, studies on complexes of 2-benzoylpyridine have utilized Raman spectroscopy to confirm the coordination of the ligand to a metal center, demonstrating the sensitivity of the pyridine ring vibrations to changes in the molecular environment. ias.ac.in

Fluorescence interference can sometimes be an issue in Raman spectroscopy, but modern instruments using sources like 785 nm lasers can minimize this effect. americanpharmaceuticalreview.com For complex spectra, preprocessing techniques such as applying a first derivative can help to reduce background signals and improve the resolution of individual bands, aiding in library searching and material identification. americanpharmaceuticalreview.com

Table 1: Predicted Characteristic Raman Bands for this compound Based on Analogues

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Reference Analogue |

|---|---|---|

| Carbonyl (C=O) Stretch | 1650-1680 | 2-Benzoylpyridine ias.ac.in |

| Pyridine Ring Stretch | 1580-1610 | 2-Benzoylpyridine ias.ac.in, 2-(2,4-Dinitrobenzyl)-pyridine nih.gov |

| Dichlorophenyl Ring Stretch | 1400-1500 | 2,4-Dichlorobenzonitrile nih.gov |

| C-Cl Stretch | 600-800 | 2,4-Dichlorobenzonitrile nih.gov |

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, the molecular formula is C₁₂H₇Cl₂NO. nih.gov Based on this, the calculated molecular weight is approximately 252.09 g/mol , and the monoisotopic mass is 250.9904692 Da. nih.gov

Table 2: Molecular Weight and Mass Data for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₇Cl₂NO | PubChem nih.gov |

| Molecular Weight | 252.09 g/mol | PubChem nih.gov |

In a typical electron ionization (EI) mass spectrum, this compound would be expected to show a prominent molecular ion peak ([M]⁺•). Due to the presence of two chlorine atoms, this peak would be accompanied by characteristic isotopic peaks at [M+2]⁺• and [M+4]⁺•, with relative intensities determined by the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation pattern would likely involve cleavage at the carbonyl bridge. Common fragments would include the (2,4-dichlorophenyl)carbonyl cation and the pyridinyl radical, or the 2-pyridylcarbonyl cation and the (2,4-dichlorophenyl) radical. Analysis of the simpler analogue, 2-benzoylpyridine (molecular weight 183.21 g/mol ), shows major peaks at m/z 183 (the molecular ion), 155, 105 (the benzoyl cation), and 77 (the phenyl cation), which supports this predicted fragmentation pathway. nih.govsigmaaldrich.com Techniques like Atmospheric Pressure Chemical Ionization (APCI) are also well-suited for the analysis of such low molecular weight compounds, typically producing intact molecular species like [M+H]⁺, which simplifies spectral interpretation. bris.ac.uk

X-ray Crystallography Studies

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure determination for this compound was not found in the surveyed literature, extensive data on closely related analogues provide a strong basis for understanding its solid-state conformation, bond parameters, and intermolecular interactions. nih.govnih.govnih.gov

A critical parameter defining the conformation of this compound is the dihedral angle between the planes of the pyridine and the dichlorophenyl rings. In the related molecule 2,4-dichloro-N-p-tolylbenzamide, the dihedral angle between the two aromatic rings is 37.92 (6)°. nih.gov A similar twist is expected for this compound. The planarity of the central ketone bridge and its orientation relative to the rings are also key structural features.

Bond lengths within the molecule are anticipated to be consistent with standard values for sp²-hybridized carbon systems. The C=O double bond of the ketone group would be expected to have a length of approximately 1.22 Å. The C-Cl bonds on the phenyl ring would be around 1.74 Å, and the C-C and C-N bonds within the aromatic rings would fall within the typical range for such structures. nih.govsoton.ac.uk

Table 3: Predicted Bond Lengths and Dihedral Angle for this compound

| Parameter | Predicted Value | Basis from Analogue Structures |

|---|---|---|

| Phenyl-Pyridine Dihedral Angle | ~35-45° | 2,4-Dichloro-N-p-tolylbenzamide nih.gov |

| C=O Bond Length | ~1.22 Å | Standard ketone values |

| C-Cl Bond Length | ~1.74 Å | 2,4-Dichloro-N-p-tolylbenzamide nih.gov |

| Aromatic C-C Bond Length | ~1.39 Å | (Z)-2-[2-(4-Methylbenzylidene)hydrazinyl]pyridine nih.gov |

The crystal packing of this compound would be governed by a combination of non-covalent interactions. Since the molecule lacks classic hydrogen bond donors (like N-H or O-H), strong hydrogen bonding is not expected. However, the nitrogen atom of the pyridine ring and the carbonyl oxygen atom can act as hydrogen bond acceptors, leading to the formation of weak C-H···N and C-H···O intermolecular hydrogen bonds. nih.govnih.gov

Given the presence of two aromatic rings, π–π stacking interactions are expected to play a significant role in the crystal packing. rsc.org These interactions would likely occur between the pyridine and/or dichlorophenyl rings of adjacent molecules, contributing to the stability of the crystal lattice. nih.govst-andrews.ac.uk The presence of chlorine atoms also introduces the possibility of halogen bonding, where a chlorine atom on one molecule interacts with a negative potential site (like the carbonyl oxygen or the π-system of a ring) on a neighboring molecule. nih.gov These varied interactions, including C-H···π contacts, collectively dictate the final three-dimensional crystal architecture. nih.gov

Table 4: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Significance |

|---|---|---|---|

| Weak Hydrogen Bonding | Aromatic C-H | Pyridine N, Carbonyl O | Directional, contributes to packing motif nih.govnih.gov |

| π–π Stacking | Pyridine/Dichlorophenyl Ring | Pyridine/Dichlorophenyl Ring | Major stabilizing force, governs stacking nih.govst-andrews.ac.uk |

| Halogen Bonding | C-Cl | Carbonyl O, Ring π-system | Directional, influences molecular arrangement nih.gov |

Theoretical and Computational Investigations of 2 2,4 Dichlorobenzoyl Pyridine

Quantum Chemical Calculations

Quantum chemical calculations provide profound insights into the electronic structure and properties of molecules. For 2-(2,4-Dichlorobenzoyl)pyridine, various computational methods have been employed to elucidate its characteristics at the atomic and molecular levels.

Density Functional Theory (DFT) Studies (e.g., B3LYP/6-31G(d,p))

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. researchgate.netresearchgate.netinpressco.com The B3LYP functional, a hybrid functional, combined with the 6-31G(d,p) basis set, is a widely used level of theory for obtaining a reliable balance between accuracy and computational cost in studying organic molecules. researchgate.netnipne.ro This method has been utilized to calculate the optimized geometry, vibrational frequencies, and electronic properties of pyridine (B92270) derivatives and related compounds. nipne.ro

Calculations at the B3LYP/6-31G(d,p) level of theory are instrumental in determining molecular properties such as total energy, dipole moment, and the energies of molecular orbitals. For instance, in studies of similar pyridine derivatives, this method has been successfully used to obtain the most stable optimized geometry. The results from these calculations are crucial for understanding the molecule's reactivity and spectroscopic behavior.

Analysis of Frontier Molecular Orbitals (FMO)

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. researchgate.netnumberanalytics.com The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting ability. numberanalytics.com The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. researchgate.netnumberanalytics.com

In the context of pyridine derivatives, the distribution of HOMO and LUMO densities reveals the regions of the molecule most likely to be involved in chemical reactions. researchgate.net For example, in a related compound, the LUMO was found to be primarily located on the pyridine ring, indicating its role as the primary electron acceptor. researchgate.net The HOMO, in contrast, was distributed over other parts of the molecule, suggesting the pathway for intramolecular charge transfer. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity. numberanalytics.com

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nanobioletters.commalayajournal.org The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing different potential values. researchgate.net Typically, red regions indicate negative electrostatic potential, corresponding to areas rich in electrons and susceptible to electrophilic attack, while blue regions denote positive potential, indicating electron-deficient areas prone to nucleophilic attack. nanobioletters.com Green areas represent neutral or near-zero potential. malayajournal.org

For aromatic and heterocyclic compounds, the MEP surface can identify the most reactive sites for intermolecular interactions. researchgate.netrsc.org For instance, the negative potential regions are often associated with lone pairs of heteroatoms like nitrogen and oxygen, making them sites for hydrogen bonding and other electrophilic interactions. sci-hub.st

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by localizing the wavefunction into one-center (lone pairs) and two-center (bonds) elements, which correspond to the Lewis structure representation. uni-muenchen.dejoaquinbarroso.com This method is used to understand delocalization effects and hyperconjugative interactions by examining the interactions between filled (donor) and empty (acceptor) orbitals. uni-muenchen.de The strength of these interactions is quantified by second-order perturbation theory. uni-muenchen.de

Molecular Geometry Optimization and Conformational Analysis

The three-dimensional structure of a molecule is fundamental to its properties and reactivity. Molecular geometry optimization is a computational process to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. nipne.roresearchgate.net For flexible molecules like this compound, which has a rotatable bond between the pyridine and benzoyl groups, conformational analysis is performed to identify the most stable conformer(s). nih.gov

DFT calculations, particularly at the B3LYP/6-31G(d,p) level, are commonly employed for geometry optimization. nipne.ro These calculations provide detailed information about bond lengths, bond angles, and dihedral angles of the optimized structure. For similar pyridine derivatives, theoretical calculations have shown good agreement with experimental data from X-ray crystallography, though discrepancies can arise due to the calculations being performed on an isolated molecule in the gas phase versus a molecule in a crystal lattice. nipne.ro The optimized geometry is a prerequisite for accurate calculations of other molecular properties.

Solvent Effects on Electronic Spectra

The electronic absorption spectrum of a molecule can be significantly influenced by the solvent in which it is dissolved. bau.edu.lbresearchgate.net This phenomenon, known as solvatochromism, arises from the differential solvation of the ground and excited states of the molecule. rsustnjogat.org The polarity of the solvent and its ability to form hydrogen bonds are key factors that can cause shifts in the absorption maxima (λmax). libretexts.orgresearchgate.net

For pyridine and its derivatives, a change in solvent from non-polar to polar can lead to a blue shift (hypsochromic shift) or a red shift (bathochromic shift) of the n→π* and π→π* transitions. researchgate.netlibretexts.org For example, in pyridine, the n→π* transition typically undergoes a blue shift in polar, hydrogen-bonding solvents because the lone pair on the nitrogen atom is stabilized by hydrogen bonding, lowering the energy of the n orbital. libretexts.org Computational methods, such as Time-Dependent DFT (TD-DFT) combined with a polarizable continuum model (PCM), can be used to simulate the electronic spectra in different solvents and predict these shifts. rsc.org

Molecular Docking Studies in Computational Drug Design (Focus on Methodology)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, this involves modeling the interaction between a small molecule ligand, such as this compound, and the binding site of a target protein. The primary goal is to predict the binding mode and affinity of the ligand, providing insights that can guide the development of new therapeutic agents. While specific molecular docking studies exclusively focused on this compound are not extensively detailed in publicly available literature, the methodology can be inferred from studies on structurally similar compounds, particularly those containing a dichlorophenyl group attached to a pyridine or related heterocyclic ring.

The general workflow for molecular docking studies involves several key stages: preparation of the protein and ligand, grid generation to define the binding site, the docking process itself using a specific algorithm, and finally, scoring and analysis of the resulting poses.

Protein and Ligand Preparation:

The initial step in a molecular docking protocol is the preparation of the three-dimensional structures of both the target protein and the ligand.

Protein Preparation: The crystal structure of the target protein is typically obtained from a repository such as the Protein Data Bank (PDB). This raw structure often requires processing to be suitable for docking. This preparation phase generally includes the removal of water molecules, the addition of hydrogen atoms, and the assignment of appropriate protonation states to amino acid residues, particularly histidine. For instance, in studies involving pyridine derivatives, software suites like Schrödinger's Protein Preparation Wizard or SYBYL are often employed for this purpose. cmjpublishers.comnih.gov

Ligand Preparation: The 2D structure of the ligand, in this case, this compound, is sketched using chemical drawing software and then converted into a 3D conformation. This 3D structure is then optimized to find its lowest energy conformation. This process is crucial as the ligand's conformation can significantly impact its binding to the protein. Energy minimization is often performed using force fields like OPLS3e or the Powell gradient algorithm with the Tripos force field. cmjpublishers.comnih.gov

Grid Generation and Docking Protocol:

Once the protein and ligand are prepared, the next step is to define the binding site on the protein and perform the docking calculation.

Grid Generation: A grid box is generated around the active site of the protein. This box defines the volume in which the docking algorithm will search for possible binding poses of the ligand. The size and coordinates of the grid box are critical and are often determined by the location of a co-crystallized ligand in the experimental structure.

Docking Algorithms and Software: Various software packages are available for molecular docking, each employing different search algorithms to explore the conformational space of the ligand within the protein's active site. Commonly used programs include AutoDock, which often utilizes a Lamarckian genetic algorithm, and Glide (from Schrödinger), which employs a hierarchical search protocol. cmjpublishers.com The choice of docking protocol, such as Standard Precision (SP) or Extra Precision (XP) in Glide, can influence the accuracy and computational cost of the simulation. cmjpublishers.com

Scoring and Analysis:

The final stage involves evaluating the generated poses and analyzing the interactions between the ligand and the protein.

Scoring Functions: Docking programs use scoring functions to estimate the binding affinity for each generated pose. These scores, often expressed in kcal/mol, rank the different binding modes. Lower binding energy scores generally indicate a more favorable interaction.

Interaction Analysis: The best-ranked poses are then analyzed to understand the specific molecular interactions that stabilize the ligand-protein complex. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For example, in a study of a related dichlorophenyl-substituted pyridine derivative targeting the kinesin Eg5 protein, the binding interactions with key amino acid residues like GLU116 and GLY117 were identified. Visualization tools such as PyMOL or Discovery Studio are used to inspect these interactions in 3D. researchgate.net

The following table summarizes the key methodological aspects often employed in molecular docking studies of compounds structurally related to this compound.

| Parameter | Description | Common Software/Methods | Reference |

| Protein Preparation | Removal of water, addition of hydrogens, assignment of protonation states. | Schrödinger Protein Preparation Wizard, SYBYL | cmjpublishers.comnih.gov |

| Ligand Preparation | 2D to 3D conversion, energy minimization. | ChemDraw, OPLS3e force field, Powell gradient algorithm | cmjpublishers.comnih.gov |

| Docking Software | Program used to perform the docking simulation. | AutoDock, Glide (Schrödinger) | cmjpublishers.com |

| Scoring Function | Algorithm to estimate binding affinity. | GlideScore, AutoDock scoring function | cmjpublishers.com |

| Interaction Analysis | Identification of key binding interactions. | PyMOL, Discovery Studio | researchgate.net |

This methodological framework allows researchers to computationally screen libraries of compounds against a specific protein target, prioritize candidates for synthesis and biological testing, and gain a deeper understanding of the molecular basis of ligand-protein recognition.

Academic Applications of 2 2,4 Dichlorobenzoyl Pyridine and Its Analogues in Chemical Science

Role as a Key Intermediate in Synthetic Organic Chemistry

The versatility of the pyridine (B92270) ring makes its derivatives highly sought-after intermediates in synthetic organic chemistry. Compounds like 2-(2,4-Dichlorobenzoyl)pyridine are valuable starting materials for building more complex molecular architectures. The reactivity of the pyridine ring and its substituents can be strategically exploited to construct a diverse library of new compounds.

General synthetic strategies for pyridine derivatives often involve cyclocondensation reactions or functionalization of a pre-existing pyridine core. youtube.comyoutube.com For instance, the Hantzsch dihydropyridine (B1217469) synthesis and its variations allow for the construction of the pyridine ring from acyclic precursors. youtube.com Alternatively, existing pyridine derivatives can be modified through various reactions. The chlorine atoms on the benzoyl group of this compound and the pyridine ring itself are susceptible to nucleophilic aromatic substitution, allowing for the introduction of different functional groups. researchgate.net The ketone linkage provides a reactive site for transformations such as reduction to an alcohol or conversion to an amine, further expanding the synthetic possibilities.

The synthesis of substituted pyridines is a topic of significant research, with methods being developed to achieve high regioselectivity and efficiency. organic-chemistry.orgorgsyn.org For example, Grignard reagents can be added to pyridine N-oxides to afford 2-substituted pyridines. organic-chemistry.org Such methodologies underscore the importance of substituted pyridines as building blocks. The transformation of one pyridine derivative into another, such as the conversion of 4-cyanopyridine (B195900) to pyridine-2,4-dicarboxylic acid, highlights the role of these compounds as key intermediates for producing functional molecules like pharmaceutical precursors. google.com The synthesis of new pyridine derivatives with potential biological activity, such as CDK2 inhibitors, often starts from a functionalized pyridine core, demonstrating the utility of these scaffolds in medicinal chemistry research. nih.gov

Ligand Design and Coordination Chemistry

The nitrogen atom in the pyridine ring possesses a lone pair of electrons in an sp² hybrid orbital, making it an excellent Lewis base capable of coordinating to metal ions. semanticscholar.orgresearchgate.net This property is the foundation of its extensive use in coordination chemistry.

Pyridine and its derivatives are ubiquitous ligands in the field of transition metal chemistry, forming stable complexes with most transition metals. semanticscholar.orgwikipedia.org The coordination properties of the pyridine ligand can be fine-tuned by introducing electron-donating or electron-withdrawing substituents onto the ring, which alters the electron density at the nitrogen atom and, consequently, the strength of the metal-ligand bond. nih.gov

A wide variety of transition metal complexes with pyridine-based ligands have been synthesized and studied for applications ranging from catalysis to materials science. wikipedia.orgnih.gov For example, palladium(II) complexes bearing functionalized pyridine ligands have been shown to be effective precatalysts in cross-coupling reactions like the Suzuki-Miyaura and Heck reactions. nih.gov The electronic nature of the substituents on the pyridine ring can significantly influence the catalytic efficiency of the resulting metal complex. nih.gov The steric hindrance introduced by substituents, particularly at the 2- and 6-positions, can also play a crucial role in determining the geometry and stability of the resulting complex. wikipedia.org

Table 1: Examples of Transition Metal Pyridine Complexes and Their Geometries

| Complex Formula | Metal Ion | Geometry | Reference |

|---|---|---|---|

| [MCl2(py)4]n+ | Various (M) | Octahedral (trans) | wikipedia.org |

| [MCl3(py)3] | Ti, Cr, Rh, Ir | Octahedral | wikipedia.org |

| [RuCl2(bipy)2] | Ru(II) | Octahedral (cis) | wikipedia.org |

| PdL42 | Pd(II) | Square-planar | nih.gov |

Note: 'py' denotes pyridine, 'bipy' denotes 2,2'-bipyridine, 'L' denotes a functionalized pyridine ligand, and 'Y' denotes an anionic ligand like Cl⁻ or NO₃⁻.

In recent years, pyridine derivatives have been extensively used as building blocks, or "linkers," for the construction of coordination polymers and metal-organic frameworks (MOFs). alfa-chemistry.com These materials consist of metal ions or clusters connected by organic ligands to form extended one-, two-, or three-dimensional networks. The structure and properties of the resulting framework, such as pore size and functionality, can be controlled by the choice of the metal and the organic linker. alfa-chemistry.comrsc.org

Pyridine-based ligands are particularly useful for this purpose because they can be functionalized with additional coordinating groups, such as carboxylates, to create rigid and well-defined linkers. rsc.orgresearchgate.net For example, pyridine-3,5-dicarboxylic acid has been used to synthesize a series of new MOFs with diverse structural architectures. rsc.org Analogues of this compound, if modified to include coordinating groups like carboxylic acids, could serve as versatile linkers. The dichlorobenzoyl moiety could be further functionalized or could influence the electronic properties and steric interactions within the final MOF structure.

The resulting pyridine-based MOFs have shown promise in a variety of applications, including gas storage and separation, owing to their tunable porosity and high surface area. alfa-chemistry.commorressier.com The nitrogen atoms of the pyridine rings within the MOF structure can also act as basic sites, which can be advantageous for applications in catalysis or for the selective adsorption of certain molecules. morressier.com

Table 2: Examples of Pyridine-Based Linkers in MOFs and Coordination Polymers

| Linker | Metal Ion(s) | Resulting Structure Type | Reference |

|---|---|---|---|

| 1-(3,5-dicarboxyphenyl)-4-(pyridin-4-yl)pyridinium | Cu(II) | Cationic Metal-Organic Framework | rsc.org |

| Pyridine-2,5-dicarboxylic acid | Zn(II) | Fluorescent Metal-Organic Framework | researchgate.net |

| Pyridine-3,5-dicarboxylic acid | Cd(II), Mn(II), Zn(II), Co(II), Cu(II) | 0D, 2D, and 3D Coordination Polymers | rsc.org |

| 2,4-dibenzoylisophthalic acid (with N-donor co-ligands) | Cu(II), Ni(II) | 3D Coordination Polymers | rsc.org |

| 2-(4-(pyridin-4-yl)phenyl)-1H-imidazole-4,5-dicarboxylic acid | Ca(II), Mn(II), Co(II), Ni(II) | 1D and 2D Coordination Polymers | researchgate.net |

Applications in Separation Science

The ability of pyridine-based ligands to selectively bind to metal ions has been exploited in the field of separation science for the extraction and preconcentration of specific metals from aqueous solutions.